- Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophore, Tetrahedron Letters, 2013, 54(40), 5514-5517

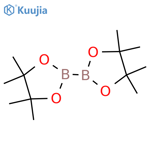

Cas no 950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane)

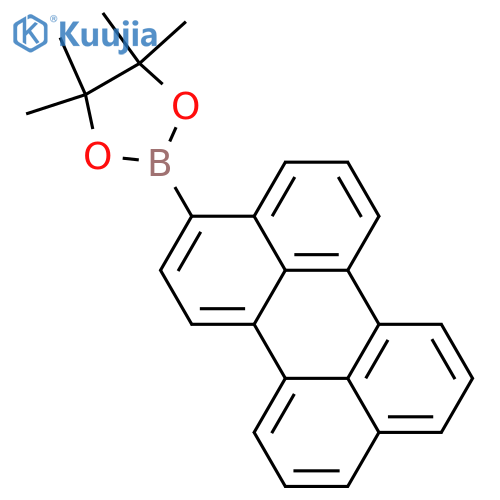

950761-81-6 structure

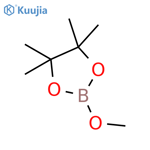

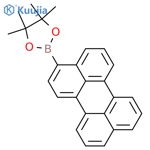

Nombre del producto:4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

Número CAS:950761-81-6

MF:C26H23BO2

Megavatios:378.270627260208

MDL:MFCD28098461

CID:2092984

PubChem ID:253661738

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Propiedades químicas y físicas

Nombre e identificación

-

- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane

- (3-Perylenyl)boronic Acid Pinacol Ester

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene

- 4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane

- AK157801

- AB0175145

- AX8262339

- ST24042546

- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (ACI)

- SCHEMBL9943513

- Perylene-3-boronic Acid Pinacol Ester

- 950761-81-6

- SY036743

- AKOS024262257

- T3089

- PERYLEN-3-YLBORONIC ACID PINACOL ESTER

- O11116

- AS-69600

- MFCD28098461

-

- MDL: MFCD28098461

- Renchi: 1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3

- Clave inchi: RKJWQQVQQVALBZ-UHFFFAOYSA-N

- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C2C3=C(C=CC=2)C2=C4C(=CC=C2)C=CC=C4C3=CC=1

Atributos calculados

- Calidad precisa: 378.17900

- Masa isotópica única: 378.1791101g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 29

- Cuenta de enlace giratorio: 1

- Complejidad: 629

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 18.5

Propiedades experimentales

- Denso: 1.21±0.1 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 234.0 to 238.0 deg-C

- PSA: 18.46000

- Logp: 6.03640

- Lambda Max: 451(Toluene)(lit.)

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB474806-1 g |

4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; . |

950761-81-6 | 97% | 1g |

€393.30 | 2023-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239111-200mg |

(3-Perylenyl)boronic Acid Pinacol Ester |

950761-81-6 | 98% | 200mg |

¥1271.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y0977328-1g |

4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |

950761-81-6 | 95% | 1g |

$690 | 2024-08-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T868417-1g |

4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |

950761-81-6 | ≥97% | 1g |

¥3,505.50 | 2022-06-14 | |

| TRC | T889733-25mg |

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |

950761-81-6 | 25mg |

$ 80.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D372599-5g |

4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |

950761-81-6 | 95% | 5g |

$2100 | 2024-05-24 | |

| abcr | AB474806-1g |

4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; . |

950761-81-6 | 97% | 1g |

€412.70 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTP817-250mg |

4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |

950761-81-6 | 95% | 250mg |

¥576.0 | 2024-04-15 | |

| Aaron | AR00IN9H-1g |

4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane |

950761-81-6 | 97% | 1g |

$203.00 | 2025-02-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTP817-1g |

4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |

950761-81-6 | 95% | 1g |

¥1562.0 | 2024-04-15 |

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

1.4 Solvents: Toluene ; 10 h, reflux

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

1.4 Solvents: Toluene ; 10 h, reflux

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; rt → 70 °C; 17 h, 70 °C

Referencia

- Process for manufacture of polymeric compound having a perylene unit useful for organic light-emitting device, etc., World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Xylene ; 10 min, rt

1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C

1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C

Referencia

- Ni-Catalyzed α-Selective C-H Borylations of Naphthalene-Based Aromatic Compounds, Journal of Organic Chemistry, 2019, 84(21), 14354-14359

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium Solvents: 1,2-Dimethoxyethane ; 30 s, rt; 12 h, -40 °C

1.2 Reagents: Tempo ; 30 min

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Tempo ; 30 min

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Sodium-Promoted Borylation of Polycyclic Aromatic Hydrocarbons, Organic Letters, 2021, 23(12), 4613-4617

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 16 h, 105 °C

Referencia

- Efficient Triplet-Triplet Annihilation Upconversion in Solution and Hydrogel Enabled by an S-T Absorption Os(II) Complex Dyad with an Elongated Triplet Lifetime, Inorganic Chemistry, 2021, 60(24), 19001-19008

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 70 °C

Referencia

- Vibrational dynamics of a perylene-perylenediimide donor-acceptor dyad probed with femtosecond stimulated raman spectroscopy, Journal of Physical Chemistry Letters, 2012, 3(17), 2362-2366

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 70 °C

Referencia

- Influences of linker and nucleoside for the helical self-assembly of perylene along DNA templates, Frontiers in Chemistry (Lausanne, 2019, 7,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 h, 70 °C

Referencia

- An efficient synthesis of quaterrylenedicarboximide NIR dyes, Journal of Organic Chemistry, 2007, 72(26), 10243-10246

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 17 h, 70 °C

Referencia

- Singlet Fission from Upper Excited Electronic States of Cofacial Perylene Dimer, Journal of Physical Chemistry Letters, 2019, 10(10), 2428-2433

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 48 h, 80 °C

Referencia

- Preparation method of perylene- and fluorophenyl-containing compound (3-(perfluoro-[1,1'-biphenyl]-4-yl)perylene) applied to green fluorescent powder of LED device, China, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt

1.3 69 h, rt

1.4 Reagents: Acetic acid ; 1 h, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt

1.3 69 h, rt

1.4 Reagents: Acetic acid ; 1 h, rt

Referencia

- Communication of Bichromophore Emission upon Aggregation - Aroyl-S,N-ketene Acetals as Multifunctional Sensor Merocyanines, Chemistry - A European Journal, 2021, 27(53), 13426-13434

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane

Referencia

- Intersystem crossing via charge recombination in a perylene-naphthalimide compact electron donor/acceptor dyad, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(24), 8305-8319

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Water ; 2 d, 80 - 90 °C

1.2 Solvents: Toluene ; 3 d, 80 - 90 °C

1.2 Solvents: Toluene ; 3 d, 80 - 90 °C

Referencia

- Dye-Terminated, Hyperbranched Polytruxenes and Polytruxene-block-Polythiophene Multiblock Copolymers Made in an "AB2 + A" Approach, Advanced Materials (Weinheim, 2012, 24(5), 681-686

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Raw materials

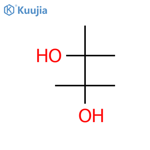

- 2,3-Dimethylbutane-2,3-diol

- Methoxyboronic acid pinacol ester

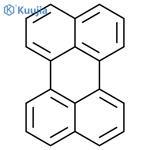

- Perylene

- Bis(pinacolato)diborane

- Pinacolborane

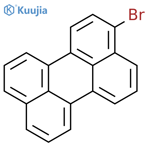

- 3-Bromoperylene

- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

- 2-(7,12-Dibromo-5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trinden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Literatura relevante

-

2. Back matter

-

Peng Chen Nanoscale, 2010,2, 1474-1479

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane) Productos relacionados

- 1805184-76-2(Ethyl 2-bromo-4-chloromethyl-5-cyanophenylacetate)

- 1205749-76-3(2-Methylmorpholine-2-carbonitrile hydrochloride)

- 1563663-59-1((Z)-3-(4-ethoxyphenyl)-2-fluoroprop-2-enoic acid)

- 1092461-09-0(2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile)

- 1783750-77-5(4-amino-3-(3-cyanophenyl)butanoic acid)

- 1805319-44-1(2-(Difluoromethyl)-4-iodopyridine-3-acetonitrile)

- 946754-28-5(4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid)

- 1568226-27-6((3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide)

- 1710854-22-0(2-(4,5-Diamino-3-ethyl-pyrazol-1-yl)-ethanol)

- 65874-27-3(Tert-butyl 4-formylbenzoate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:950761-81-6)4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

Pureza:99%

Cantidad:1g

Precio ($):215.0